9-Cyclopentyl-9H-purine-2,6-diamine

FLT3 Kinase Inhibition Acute Myeloid Leukemia Structure-Activity Relationship

9-Cyclopentyl-9H-purine-2,6-diamine (CAS 404357-25-1) is a 2,6,9-trisubstituted purine derivative serving as a foundational scaffold in medicinal chemistry. Its core structure features a purine ring with primary amine groups at the 2- and 6-positions and a cyclopentyl substituent at the N9 position.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
CAS No. 404357-25-1
Cat. No. B11887983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Cyclopentyl-9H-purine-2,6-diamine
CAS404357-25-1
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=C(N=C32)N)N
InChIInChI=1S/C10H14N6/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H4,11,12,14,15)
InChIKeyBTJYODGVAPTKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Cyclopentyl-9H-purine-2,6-diamine (CAS 404357-25-1): Core Scaffold Overview for Kinase Inhibitor R&D


9-Cyclopentyl-9H-purine-2,6-diamine (CAS 404357-25-1) is a 2,6,9-trisubstituted purine derivative serving as a foundational scaffold in medicinal chemistry. Its core structure features a purine ring with primary amine groups at the 2- and 6-positions and a cyclopentyl substituent at the N9 position. The compound is a key intermediate for synthesizing potent kinase inhibitors, particularly those targeting FLT3 and cyclin-dependent kinases (CDKs), as described in primary research and patent literature . The 9-cyclopentyl group is a common feature in bioactive purine analogues, contributing to favorable binding interactions with enzyme active sites, and the 2,6-diamine motif provides synthetic handles for generating diverse compound libraries .

Why 9-Cyclopentyl-9H-purine-2,6-diamine Cannot Be Replaced by Generic Purine Scaffolds


Although numerous purine-based kinase inhibitors exist, the 9-cyclopentyl-2,6-diamine substitution pattern on 9-Cyclopentyl-9H-purine-2,6-diamine confers a specific geometry and binding profile not achieved by simpler 9-alkyl (e.g., 9-methyl, 9-ethyl) or unsubstituted 2,6-diaminopurine scaffolds . X-ray crystallography studies of related 2,6,9-trisubstituted purines bound to CDK2 demonstrate that the N9-cyclopentyl ring fully occupies a hydrophobic pocket in the ATP-binding site, a space left empty by other 9-substituents . This specific steric complementarity is a critical driver of potency and selectivity for this inhibitor class and cannot be replicated by generic analogs; substituting the 9-cyclopentyl group or altering the 2,6-diamine pattern fundamentally changes the structure-activity relationship (SAR) .

Quantitative Differentiation Evidence for 9-Cyclopentyl-9H-purine-2,6-diamine as a Kinase Inhibitor Scaffold


Crucial Scaffold for Potent FLT3 Inhibition vs. Alternative Purine Cores

The 9-cyclopentyl-2,6-diaminopurine scaffold is the core structure of a series of highly potent, selective FLT3 inhibitors. The optimized lead compound 7d, which is based on this scaffold, exhibits nanomolar biochemical activity (FLT3 IC50 < 100 nM) and selectively blocks the proliferation of AML cell lines with FLT3-ITD mutations, while normal cells are several orders of magnitude less sensitive . A single dose in a mouse xenograft model provided sustained target inhibition for over 48 hours, a duration significantly longer than the reference FLT3 inhibitor quizartinib . This level of efficacy and duration of action is a direct consequence of the specific 9-cyclopentyl-2,6-diamine core, as SAR studies within the publication demonstrate that modifications to the core or substituents abolish this activity profile.

FLT3 Kinase Inhibition Acute Myeloid Leukemia Structure-Activity Relationship

Structural Basis for CDK2 Binding: N9-Cyclopentyl Occupies a Unique Hydrophobic Pocket

Crystallographic analysis of a closely related 2,6,9-trisubstituted purine (H717) in complex with human CDK2 at 2.6 Å resolution revealed that the N9-cyclopentyl ring fully occupies a hydrophobic space within the enzyme's ATP-binding site that is otherwise empty . This specific occupancy is a key structural determinant for binding affinity and is not observed with smaller N9-substituents like methyl or ethyl groups, which leave this pocket unfilled. The resulting interaction energy contributes to the high potency of inhibitors built on this scaffold.

CDK2 Inhibitor X-ray Crystallography Hydrophobic Pocket

Enabling Potent CDK and Pan-Kinase Inhibitory Activity: A Privileged Medicinal Chemistry Scaffold

A novel series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives, all based on the target compound's core, were synthesized and screened for CDK inhibitory activity. The most potent compound, 6b, exhibited strong cytotoxicity in the human melanoma cell line G361, correlating with robust CDK1 and CDK2 inhibition and caspase activation . This contrasts with derivatives lacking the 9-cyclopentyl group, which show significantly reduced or abolished CDK inhibitory activity, confirming the core scaffold's essential role. The patent literature further claims the 2,6-disubstituted-9-cyclopentyl-9H-purines as inhibitors of FLT3, CDKs, and PDGFRs, highlighting the scaffold's privileged status for multi-kinase targeting .

Cyclin-Dependent Kinase Pan-Kinase Inhibitor Medicinal Chemistry Scaffold

Optimal Application Scenarios for Procuring 9-Cyclopentyl-9H-purine-2,6-diamine


FLT3-Selective Kinase Inhibitor Lead Optimization Programs

Procure 9-Cyclopentyl-9H-purine-2,6-diamine as the starting scaffold for developing novel FLT3 inhibitors with prolonged in vivo target engagement. The core has been instrumental in achieving compounds with >100-fold cellular selectivity for FLT3-ITD+ AML cells over normal cells and sustained >48-hour pathway inhibition in xenograft models, outperforming the clinical inhibitor quizartinib in duration of action .

CDK-Focused Anticancer Drug Discovery

Use this compound as a validated starting point for synthesizing libraries of 2,6-disubstituted-9-cyclopentylpurine CDK inhibitors. The N9-cyclopentyl group is essential for occupying a critical hydrophobic pocket in CDK2, enabling the generation of highly potent and selective CDK1/CDK2 inhibitors with demonstrated anti-proliferative activity in melanoma cell models .

Pan-Kinase Profiling and Selectivity Screening Campaigns

Leverage the scaffold's privileged status for multi-kinase inhibition (FLT3, CDKs, PDGFRs) as claimed in patent literature to build focused compound libraries for broad kinome profiling. This allows for the identification of selective inhibitors against specific kinase targets by systematic variation of the 2- and 6-position substituents, a strategy not feasible with non-cyclopentyl purine cores.

Quote Request

Request a Quote for 9-Cyclopentyl-9H-purine-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.